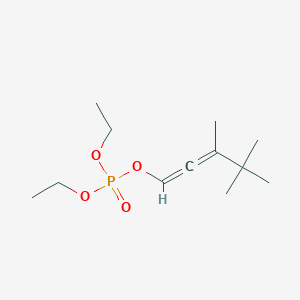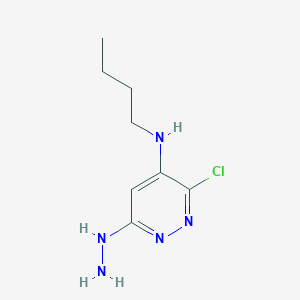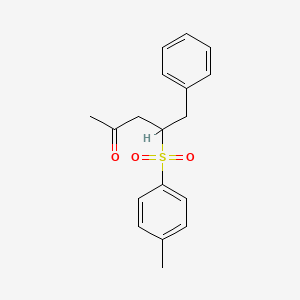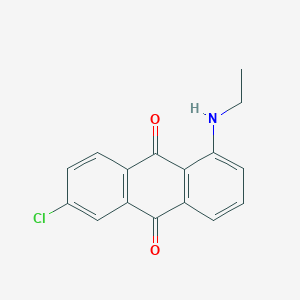![molecular formula C15H13N B14591948 Benz[g]isoquinoline, 3,6-dimethyl- CAS No. 61171-17-3](/img/structure/B14591948.png)
Benz[g]isoquinoline, 3,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[g]isoquinoline, 3,6-dimethyl- is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz[g]isoquinoline, 3,6-dimethyl- can be achieved through several methods. One efficient method involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere . Another method includes the use of metal catalysts or catalyst-free processes in water, which have been developed to improve the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods: Industrial production of Benz[g]isoquinoline, 3,6-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benz[g]isoquinoline, 3,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density and the position of substituents on the isoquinoline ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Benz[g]isoquinoline, 3,6-dimethyl-.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Benz[g]isoquinoline, 3,6-dimethyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benz[g]isoquinoline, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and pharmaceuticals.
Quinoline: Known for its use in anti-malarial drugs like chloroquine.
Benzo[h]isoquinoline:
Uniqueness: Benz[g]isoquinoline, 3,6-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
61171-17-3 |
|---|---|
Molekularformel |
C15H13N |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3,6-dimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C15H13N/c1-10-4-3-5-12-7-14-9-16-11(2)6-13(14)8-15(10)12/h3-9H,1-2H3 |
InChI-Schlüssel |
VPGSNGSVBXAKJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C3C=C(N=CC3=CC2=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)

![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
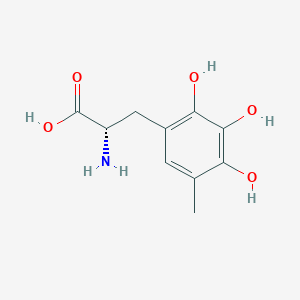
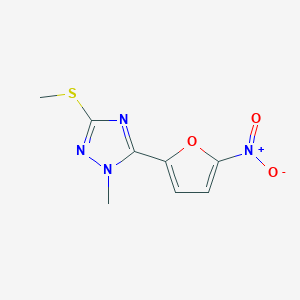
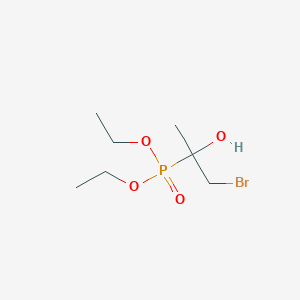
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
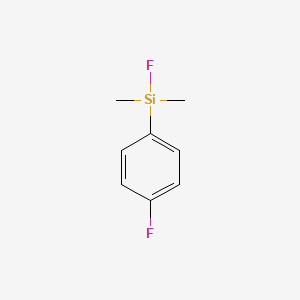
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
